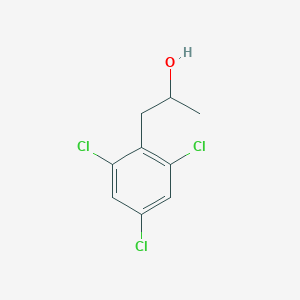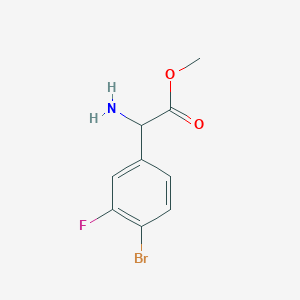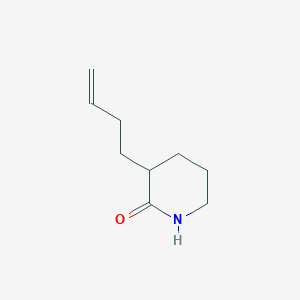
1-(2,4,6-Trichlorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,6-Trichlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9Cl3O It is a chlorinated aromatic alcohol, characterized by the presence of three chlorine atoms attached to the benzene ring and a hydroxyl group attached to the propan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trichlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichlorobenzaldehyde with a suitable reducing agent such as sodium borohydride in an alcohol solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2,4,6-trichlorobenzaldehyde using a palladium catalyst. This method allows for efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4,6-Trichlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,4,6-trichlorophenyl)propan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 1-(2,4,6-trichlorophenyl)propan-2-amine when treated with reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 1-(2,4,6-Trichlorophenyl)propan-2-one.
Reduction: 1-(2,4,6-Trichlorophenyl)propan-2-amine.
Substitution: 1-(2,4,6-Trichlorophenyl)propan-2-chloride.
Applications De Recherche Scientifique
1-(2,4,6-Trichlorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain medical conditions.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of 1-(2,4,6-Trichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve interactions with cellular membranes and proteins.
Comparaison Avec Des Composés Similaires
1-(2,4,6-Trichlorophenyl)propan-2-one: An oxidized form of the compound with similar chemical properties.
1-(2,4,6-Trichlorophenyl)propan-2-amine: A reduced form with potential biological activities.
2,4,6-Trichlorophenol: A related compound with a simpler structure and different applications.
Propriétés
Formule moléculaire |
C9H9Cl3O |
|---|---|
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
1-(2,4,6-trichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9Cl3O/c1-5(13)2-7-8(11)3-6(10)4-9(7)12/h3-5,13H,2H2,1H3 |
Clé InChI |
NHJKERDCKOALCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C=C(C=C1Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)




![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)


